molecular formula C15H14O2 B2776558 Methyl 5-methylbiphenyl-2-carboxylate CAS No. 191104-38-8

Methyl 5-methylbiphenyl-2-carboxylate

Cat. No. B2776558
M. Wt: 226.275
InChI Key: ZFCJFGSLSLXVOI-UHFFFAOYSA-N
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Patent
US06414145B1

Procedure details

To a suspension of product from step B (14 g; 47 mmol), 2M Na2CO3 (61.1 ml; 122.2 mmol) phenylboronic acid (6.3 g; 51.7 mmole) and LiCl (3.98 g; 94 mmol) in toluene (400 ml), was added, under argon atmosphere, a solution of tetrakis(triphenylphosphine)palladium (1.01 ml; 1.88 mmol) in THF (150 ml). The mixture was refluxed overnight, washed with 2N, NaOH and saturated NaCl. The organic phase was evaporated and the residue purified by flash chromatography (AcOEt/Petroleum ether: 95/5) to give methyl 4-methyl-2-phenylbenzoate as an oil (10.44 g; 98%).
Name
product
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
61.1 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1.01 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10])(=O)=O.C([O-])([O-])=O.[Na+].[Na+].[C:26]1(B(O)O)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[Li+].[Cl-]>C1(C)C=CC=CC=1.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:17][C:15]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:16]=1 |f:1.2.3,5.6,^1:52,54,73,92|

Inputs

Step One
Name
product
Quantity
14 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=O)OC)C=CC(=C1)C)(F)F
Name
Quantity
61.1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
3.98 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.01 mL
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, under argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 2N, NaOH and saturated NaCl
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (AcOEt/Petroleum ether: 95/5)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=O)OC)C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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